methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate
Description
Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate is a hydrazono-linked propanoate ester with a pyridine core substituted at the 3-position by a morpholine sulfonyl group. The (2E) configuration specifies the geometry of the hydrazono double bond, which influences its molecular conformation and reactivity.
Properties
IUPAC Name |
methyl (2E)-2-[(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-10(13(18)21-2)15-16-12-11(4-3-5-14-12)23(19,20)17-6-8-22-9-7-17/h3-5H,6-9H2,1-2H3,(H,14,16)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQGGSQANOYCW-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Cyclization to form the morpholine ring: This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of pyridine and hydrazone compounds exhibit significant anticancer properties. For instance, certain thiazole-pyridine hybrids have demonstrated potent activity against cancer cell lines, suggesting that this compound may similarly possess anticancer potential due to its structural components .
- Anticonvulsant Properties : The compound's structural analogs have been explored for their anticonvulsant effects. Studies have shown that modifications in the pyridine ring can enhance anticonvulsant activity, indicating that this compound might also be effective in this regard .
- Neuropharmacology : Compounds with similar structures have been investigated for their interactions with monoaminergic receptors, which are critical in neuropharmacology. The ability of this compound to modulate such receptors could lead to new treatments for neurological disorders .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of various thiazole-pyridine hybrids against multiple cancer cell lines, including MCF-7 and HepG2. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Anticonvulsant Activity
In a series of experiments assessing anticonvulsant properties, derivatives related to this compound were tested in animal models. Results showed promising protective effects against induced seizures, suggesting further investigation into this compound's therapeutic applications in epilepsy treatment could be warranted .
Mechanism of Action
The mechanism of action of methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparisons
Electronic Effects of Substituents The morpholinylsulfonyl group in the target compound is strongly electron-withdrawing, which may enhance stability and influence binding affinity in biological systems compared to electron-donating groups like 4-methoxyphenyl (δ 6.65 ppm for ergothioneine in ) .
Stereochemical Influence The E-configuration in the target compound and ethyl (2E)-2-[(4-methoxyphenyl)hydrazono]propanoate () ensures planar geometry, favoring π-π stacking interactions. The Z-isomer in adopts a twisted conformation (e.g., dihedral angles up to 15.5° in ), which may reduce crystallinity or bioavailability .
Synthetic Yields and Methods The Z-configured methyl (Z)-3-oxo-3-(pyridin-2-yl)propanoate () was synthesized in 51% yield using N-bromosuccinimide (NBS) in THF, suggesting moderate efficiency . Analogous methods may apply to the target compound, though the morpholinylsulfonyl group could complicate purification.
Analytical and Biological Applications Compound 23 (2-(2-(4-fluorophenyl)hydrazono)propanoate) is used for quantifying pyruvate via ¹H-NMR (δ 1.91 for CH3) with ethyl viologen calibration . The target compound’s morpholinylsulfonyl group may offer similar utility in derivatization for analytical assays. Ethyl 3-(2-(6-methyl-2-oxo-dihydroquinolin-4-yl)hydrazono)propanoate () demonstrated confirmed E-configuration via X-ray, highlighting the importance of structural validation for bioactive compounds .
Research Findings and Implications
- Morpholinylsulfonyl vs. Other Substituents : The morpholine sulfonyl group’s electron-withdrawing nature may enhance metabolic stability compared to alkyl or aryl substituents, making the target compound a candidate for drug development.
- Stereochemical Control : The E-configuration is critical for maintaining planar geometry, as seen in X-ray studies of analogous compounds (), which could optimize target engagement in therapeutic applications .
- Synthetic Challenges : The presence of sulfonyl groups often necessitates stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures), as seen in for morpholine-containing heterocycles .
Biological Activity
Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a pyridine moiety, and a hydrazone functional group, which contribute to its biological properties. The molecular formula is C₁₄H₁₈N₄O₃S, indicating the presence of nitrogen and sulfur, which are often associated with bioactive compounds.
- Inhibition of Enzymatic Activity : The sulfonyl group in the structure may enhance binding affinity to specific enzymes, potentially inhibiting their activity. Research has shown that similar compounds can act as selective inhibitors for various targets, including kinases and proteases .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The incorporation of the morpholine ring is known to enhance membrane permeability, allowing for better interaction with microbial cells .
- Antitumor Effects : Some studies suggest that derivatives of this compound may exhibit antitumor activity by inducing apoptosis in cancer cells through pathways that involve reactive oxygen species (ROS) generation .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 mg/L for S. aureus, suggesting moderate antibacterial activity.
- Antitumor Activity : In vitro studies on human leukemia cell lines revealed that this compound could reduce cell viability by approximately 50% at concentrations around 10 µM, indicating significant cytotoxic effects .
- Structure-Activity Relationship (SAR) : Research focused on modifying the morpholine and pyridine components to enhance biological activity. Substituents on the pyridine ring were found to significantly influence both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug design .
Q & A
What are the optimal synthetic routes for methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate, and how can reaction yields be improved?
Basic Research Question
The compound’s synthesis typically involves multi-step reactions, starting with the sulfonylation of pyridine derivatives followed by hydrazone formation. Key steps include:
- Sulfonylation : Reaction of 3-aminopyridine with morpholine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Hydrazone Formation : Condensation of the sulfonylated pyridine hydrazine with methyl pyruvate under acidic catalysis (e.g., acetic acid) to favor the (2E)-isomer .
To improve yields: - Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
- Optimize solvent systems (e.g., ethanol or THF) and temperature gradients (60–80°C) to minimize byproducts .
How can the stereochemical integrity of the (2E)-hydrazono group be confirmed during synthesis?
Advanced Research Question
The (2E)-configuration is critical for biological activity. Methodological approaches include:
- NMR Spectroscopy : Analyze coupling constants (J values) between the hydrazone N–H and adjacent protons; trans (E) configurations exhibit distinct splitting patterns compared to cis (Z) .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement .
- HPLC with Chiral Columns : Separate isomers using chiral stationary phases (e.g., amylose-based columns) to assess purity .
What computational strategies are effective for predicting the compound’s interaction with enzyme targets?
Advanced Research Question
Combining quantum mechanics and molecular docking enhances predictive accuracy:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable binding conformations .
- Molecular Dynamics (MD) Simulations : Analyze binding stability with enzymes like kinases or oxidoreductases over 100-ns trajectories .
- Structure-Activity Relationship (SAR) Models : Train machine learning algorithms on datasets of analogous hydrazones to predict IC50 values .
How should researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized Assay Protocols : Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl pH 7.4) .
- Control for Isomerization : Monitor hydrazone stability under assay conditions via LC-MS to rule out E/Z interconversion .
- Comparative Studies : Test the compound alongside structurally validated analogs (e.g., pyridazine or triazole derivatives) to isolate pharmacophore contributions .
What are the best practices for characterizing the compound’s stability under physiological conditions?
Basic Research Question
Assess degradation pathways using:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) .
- Mass Spectrometry (MS/MS) : Identify hydrolysis products (e.g., free morpholine sulfonyl or propanoate fragments) .
How can the compound’s potential as a kinase inhibitor be evaluated experimentally?
Advanced Research Question
Focus on kinase-specific assays:
- Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) at 1 µM concentrations using ATP-Glo assays .
- Cellular Uptake Studies : Use fluorescently labeled analogs to track intracellular localization via confocal microscopy .
- Western Blotting : Measure downstream phosphorylation targets (e.g., ERK1/2) in cancer cell lines treated with IC50 doses .
What methodologies are recommended for analyzing the compound’s reactivity in nucleophilic environments?
Basic Research Question
Evaluate electrophilic sites (e.g., hydrazone carbon or ester carbonyl):
- Nucleophilic Substitution Reactions : React with amines (e.g., benzylamine) in ethanol at 25°C and monitor product formation via TLC .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with thiols (e.g., glutathione) .
- DFT Calculations : Predict charge distribution at reactive centers to prioritize synthetic modifications .
How can researchers leverage green chemistry principles in scaling up synthesis?
Advanced Research Question
Optimize for sustainability:
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst Recycling : Use immobilized palladium nanoparticles for Suzuki-Miyaura cross-coupling steps, achieving >90% recovery .
- Waste Minimization : Employ flow chemistry to reduce excess reagents and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
